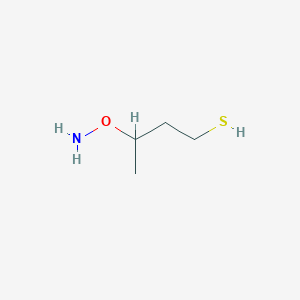![molecular formula C43H34NO2PS B12861463 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a combination of phosphine, sulfinyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents used in these reactions include diphenylphosphine, naphthalene derivatives, and benzoyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinyl group yields sulfides.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphine and sulfinyl groups may play a role in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies are required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-acetamide
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-propionamide
Uniqueness
The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.
Properties
Molecular Formula |
C43H34NO2PS |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-naphthalen-1-ylsulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C43H34NO2PS/c45-43(38-29-15-16-30-39(38)47(35-24-9-3-10-25-35)36-26-11-4-12-27-36)44-41(33-19-5-1-6-20-33)42(34-21-7-2-8-22-34)48(46)40-31-17-23-32-18-13-14-28-37(32)40/h1-31,41-42H,(H,44,45)/t41-,42+,48?/m0/s1 |
InChI Key |
FMGULRPHZXDXSH-KZYZXMRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


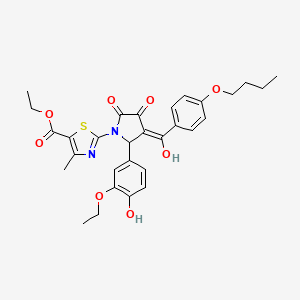
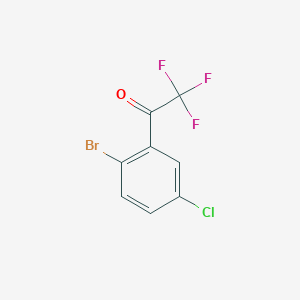
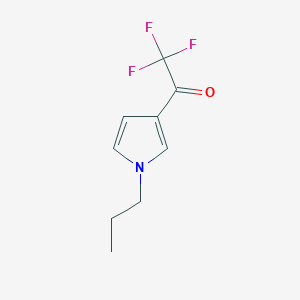
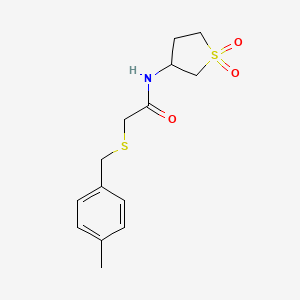
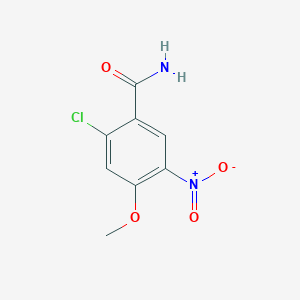


![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
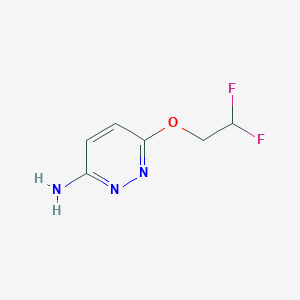
![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)

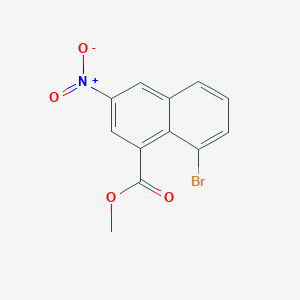
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
